molecular formula C11H16O B1616906 (2-Isopropoxyethyl)benzene CAS No. 68039-47-4

(2-Isopropoxyethyl)benzene

Cat. No. B1616906
Key on ui cas rn: 68039-47-4
M. Wt: 164.24 g/mol
InChI Key: FMPXLXBVYDFXIC-UHFFFAOYSA-N
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Patent
US04328206

Procedure details

To the toluene mixture is added 260 grams of propionic anhydride and the propionic anhydride/toluene/phenylethyl alcohol/isopropyl phenethylether mixture is then refluxed for a period of 30 minutes. The reaction mass is then cooled down and one liter of water is added thereto. The reaction mass is then washed with 50% caustic followed by saturated sodium chloride and then neutralized with saturated sodium bicarbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
propionic anhydride toluene phenylethyl alcohol isopropyl phenethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C(OC(=O)CC)(=O)CC.C(OC(=O)CC)(=O)CC.C1(C)C=CC=CC=1.C1(CCO)C=CC=CC=1.[CH:42]([O:45][CH2:46][CH2:47][C:48]1[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=1)([CH3:44])[CH3:43]>O>[CH:42]([O:45][CH2:46][CH2:47][C:48]1[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=1)([CH3:44])[CH3:43] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
260 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Two
Name
propionic anhydride toluene phenylethyl alcohol isopropyl phenethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O.C1(=CC=CC=C1)C.C1(=CC=CC=C1)CCO.C(C)(C)OCCC1=CC=CC=C1
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then cooled down
WASH
Type
WASH
Details
The reaction mass is then washed with 50%

Outcomes

Product
Name
Type
Smiles
C(C)(C)OCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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